IMMETHRIDINE HYDROCHLORIDE

Beschreibung

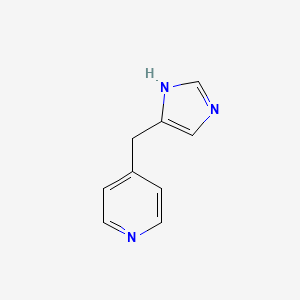

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

87976-03-2 |

|---|---|

Molekularformel |

C9H10BrN3 |

Molekulargewicht |

240.10 g/mol |

IUPAC-Name |

4-(1H-imidazol-5-ylmethyl)pyridine;hydrobromide |

InChI |

InChI=1S/C9H9N3.BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;/h1-4,6-7H,5H2,(H,11,12);1H |

InChI-Schlüssel |

XAOXYOKDVRPLBH-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CC2=CN=CN2 |

Kanonische SMILES |

C1=CN=CC=C1CC2=CN=CN2.Br |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: Unveiling Immethridine, a Precision Tool for H3 Receptor Interrogation

An In-Depth Technical Guide to the Research Applications of Immethridine: A Selective Histamine H3 Receptor Agonist

Immethridine is a potent and highly selective small molecule agonist for the histamine H3 receptor (H3R).[1][2] Primarily available in its dihydrobromide or hydrobromide salt forms for research, its defining characteristic is its remarkable selectivity, making it an invaluable tool for isolating and studying the specific functions of the H3R in complex biological systems.[3][4] With a pEC50 value of 9.74 and a Ki of 0.85 nM for the H3 receptor, it demonstrates approximately 300-fold greater selectivity for H3R over the H4 receptor and negligible affinity for H1 and H2 receptors at concentrations up to 10 μM.[3][4][5] This precision allows researchers to confidently attribute observed effects to the specific activation of the H3 receptor, a critical requirement for robust scientific inquiry.

This guide provides an in-depth exploration of Immethridine's mechanism of action and its application in key research areas, offering both the theoretical framework and practical methodologies for its use in the laboratory.

Section 1: The Histamine H3 Receptor: A Master Regulator of Neurotransmission and Immunity

To appreciate the utility of Immethridine, one must first understand its target. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons.[6][7] When activated by histamine, it initiates a negative feedback loop, inhibiting further synthesis and release of histamine.[7]

Beyond its role as an autoreceptor, the H3R also functions as a heteroreceptor on a wide variety of non-histaminergic neurons.[8] In this capacity, it modulates the release of several key neurotransmitters, including:

-

Acetylcholine

-

Dopamine

-

Serotonin

-

Noradrenaline

-

Glutamate

Activation of these H3 heteroreceptors is generally inhibitory, leading to a decrease in the release of these neurotransmitters.[6][7] This positions the H3R as a critical node for integrating and fine-tuning communication across different neuronal systems. While predominantly found in the central nervous system (CNS), H3 receptors are also expressed on various peripheral cells, including dendritic cells (DCs), hinting at their role in modulating immune responses.[3][9]

Signaling Pathway

Upon agonist binding, the H3R couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of calcium ion channels, which collectively suppresses neurotransmitter release.[6]

Caption: H3R signaling cascade initiated by an agonist like Immethridine.

Section 2: Key Research Application: Immunomodulation in Autoimmune Disease Models

A significant application of Immethridine is in the study of autoimmune diseases, particularly using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model for multiple sclerosis (MS).[10]

Scientific Rationale

The rationale for investigating an H3R agonist in an MS model stems from observations that H3R-knockout mice develop a more severe form of EAE.[3] This suggests that endogenous H3R signaling plays a protective or modulatory role in the disease's progression. Researchers hypothesized that enhancing this signaling with a potent agonist like Immethridine could suppress the pathological immune response. The primary cellular target in this context is the dendritic cell (DC), a crucial antigen-presenting cell (APC) that orchestrates the T-cell response driving CNS inflammation in EAE.[3]

Experimental Workflow: Investigating Immethridine in EAE

The following workflow outlines a typical experiment to assess the therapeutic potential of Immethridine in EAE.

Caption: Experimental workflow for evaluating Immethridine in the EAE model.

Detailed Experimental Protocol

This protocol is a synthesized example based on published methodologies.[3][10] Researchers must adapt it to their specific laboratory conditions and institutional guidelines.

-

EAE Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion containing MOG35-55 peptide and Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of pertussis toxin.

-

Treatment Administration: Beginning on day 8 post-immunization, mice are divided into control and treatment groups.

-

Control Group: Receives i.p. injections of Phosphate-Buffered Saline (PBS) every other day.

-

Immethridine Group: Receives i.p. injections of Immethridine dihydrobromide (15 mg/kg) every other day.

-

-

Clinical Assessment: Mice are weighed and scored daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

-

Histological Analysis: At a predetermined endpoint (e.g., day 21), mice are euthanized. Spinal cords are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory infiltrates and Luxol Fast Blue (LFB) to assess demyelination.

-

Flow Cytometry (FACS): Splenocytes are harvested and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD11c, CD40, CD86) and intracellular cytokines (IFN-γ for Th1 cells, IL-17A for Th17 cells) to quantify immune cell populations.

-

Dendritic Cell Function Assay: Bone marrow-derived dendritic cells (BMDCs) are cultured.

-

Cytokine Secretion: BMDCs are stimulated with lipopolysaccharide (LPS) in the presence or absence of Immethridine (1 μM). Supernatants are collected and analyzed by ELISA for cytokines like IL-12 and IL-6.[3]

-

Antigen Presentation: MOG-pulsed DCs (treated with Immethridine or vehicle) are co-cultured with MOG-specific CD4+ T cells. T-cell proliferation is measured via an MTT assay.[3]

-

Data Presentation: Summarized Findings

The following table summarizes the typical quantitative outcomes from such studies.

| Parameter Measured | Control Group (EAE + Vehicle) | Immethridine-Treated Group (EAE + Immethridine) | Implication |

| Peak Clinical Score | ~3.5 (Hind limb paralysis) | ~1.5 (Limp tail/mild weakness) | Immethridine alleviates disease severity.[3] |

| Inflammatory Infiltrates | Extensive | Significantly Reduced | Suppresses CNS inflammation.[3] |

| % Th1 Cells (IFN-γ+) | High | Significantly Lower | Inhibits pro-inflammatory T-cell differentiation.[10] |

| % Th17 Cells (IL-17A+) | High | Significantly Lower | Inhibits pro-inflammatory T-cell differentiation.[10] |

| DC CD86 Expression (MFI) | High | Significantly Lower | Inhibits DC maturation and co-stimulation.[3] |

| DC IL-12 Secretion | High | Significantly Lower | Skews away from Th1-polarizing cytokine production.[3] |

Mechanistic Insight: The NF-κB Connection

Research has shown that Immethridine's inhibitory effect on dendritic cells is mediated, at least in part, through the NF-κB signaling pathway.[10] Treatment with Immethridine was found to down-regulate the phosphorylation of the NF-κB p65 subunit in LPS-stimulated DCs.[3][10] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines and co-stimulatory molecules essential for T-cell activation.

Section 3: Applications in Neuroscience Research

Given the high concentration of H3 receptors in the CNS, Immethridine is a valuable tool for neuropharmacology research.

Modulating Neurotransmitter Release

As an H3R agonist, Immethridine serves to inhibit the release of histamine and other neurotransmitters. This is particularly useful for studying the downstream behavioral or network effects of reducing neurotransmitter tone in specific brain regions.

-

Studying the Sleep-Wake Cycle: The histaminergic system is a cornerstone of arousal. By administering Immethridine, researchers can induce a sustained decrease in cortical histamine release and study the corresponding effects on sleep architecture.[11] Interestingly, while Immethridine markedly reduces histamine efflux, its effect on promoting sleep is only modest, suggesting a complex, multi-neurotransmitter system governs sleep, which challenges the hypothesis that simply reducing histamine is sufficient to induce profound sleep.[11]

-

Investigating Cognitive Processes: H3R antagonists are known to have pro-cognitive effects by increasing the release of histamine and acetylcholine.[12][13] Conversely, Immethridine can be used to probe the effects of reducing the release of these neurotransmitters on tasks related to learning and memory, helping to delineate the precise role of the H3R system in cognition.

Protocol: In Vivo Microdialysis for Cortical Histamine Release

-

Surgical Preparation: A guide cannula for a microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rat or mouse.[11]

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

-

Baseline Collection: Dialysate samples are collected every 20-30 minutes to establish a stable baseline of histamine levels.

-

Drug Administration: Immethridine (e.g., 5 or 10 mg/kg, i.p.) is administered.[11]

-

Post-Injection Collection: Sample collection continues for several hours to measure the change in histamine concentration over time.

-

Analysis: Histamine levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) or another sensitive detection method. This allows for a direct, real-time measurement of the pharmacodynamic effect of Immethridine in the brain.[11]

Section 4: Practical Considerations for Researchers

-

Reagent Selection and Handling: Immethridine is typically supplied as a dihydrobromide or hydrobromide salt, which is a solid that is soluble in water and DMSO.[4][5] For in vivo use, sterile saline or PBS is an appropriate vehicle. Lyophilized powder should be stored at -20°C and desiccated.[14] Once reconstituted, solutions should be used within a month and stored at -20°C to prevent loss of potency.[14]

-

Experimental Design: When studying H3R function, it is crucial to include appropriate controls. In studies with H3R antagonists, Immethridine can be used to confirm that the antagonist's effects are specifically mediated by H3R blockade. Co-administration of Immethridine should reverse or compete with the effects of the antagonist.

Conclusion

Immethridine hydrochloride and its related salts are more than just chemical reagents; they are precision instruments for dissecting the multifaceted roles of the histamine H3 receptor. Its high selectivity allows researchers to confidently activate this key regulatory hub, revealing its profound influence on both the immune system and central nervous system. From alleviating neuroinflammation in autoimmune models to fine-tuning the release of a symphony of neurotransmitters governing cognition and arousal, Immethridine remains an indispensable tool for drug development professionals and basic science researchers alike.

References

-

Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

-

van Ruitenbeek, P., et al. (2013). Potential enhancing effects of histamine H₁ agonism/H₃ antagonism on working memory assessed by performance and BOLD response in healthy volunteers. British Journal of Pharmacology, 169(5), 1213-1225. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Histamine Dihydrochloride? Retrieved from [Link]

-

PubMed. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038-75049. [Link]

-

Wikipedia. (n.d.). Immethridine. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Immethridine hydrobromide. Retrieved from [Link]

-

Li, B., et al. (2022). Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective. Frontiers in Behavioral Neuroscience, 16, 818374. [Link]

-

Sharma, A., et al. (2025). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Current Drug Targets. [Link]

- Google Patents. (n.d.). US6620942B2 - Synthesis of histamine dihydrochloride.

-

Monti, J. M., et al. (2004). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Pharmacology Biochemistry and Behavior, 77(2), 273-279. [Link]

-

Th-Kielan, A. M., & Saluk-Bijak, J. (2023). Histaminergic System Activity in the Central Nervous System: The Role in Neurodevelopmental and Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(7), 6755. [Link]

-

UW Medicine Newsroom. (2021). Device reveals how drugs affect brain activity in real time. Retrieved from [Link]

-

Passani, M. B., & Blandina, P. (2011). Brain histamine and behavioral neuroscience. Reference Module in Biomedical Sciences. [Link]

-

Schlicker, E., et al. (1994). Modulation of neurotransmitter release via histamine H3 heteroreceptors. Fundamental & Clinical Pharmacology, 8(3), 220-227. [Link]

-

Hashemi, P., et al. (2012). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. Journal of Neurochemistry, 122(2), 433-445. [Link]

Sources

- 1. Immethridine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Histaminergic System Activity in the Central Nervous System: The Role in Neurodevelopmental and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of neurotransmitter release via histamine H3 heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain histamine and behavioral neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential enhancing effects of histamine H₁ agonism/H₃ antagonism on working memory assessed by performance and bold response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adooq.com [adooq.com]

Technical Monograph: Immethridine Hydrochloride & H3 Receptor Selectivity

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a critical tool compound in histamine research, distinguished by its exceptional selectivity for the Histamine H3 Receptor (H3R) over the structurally homologous H4 Receptor (H4R).[1] While early histamine ligands often cross-reacted between H3 and H4 due to high sequence homology in the transmembrane binding pockets, Immethridine provides a ~300-fold selectivity window.

This guide details the pharmacological profile, mechanistic basis, and experimental protocols required to utilize Immethridine as a precise probe for isolating H3R-mediated signaling pathways, particularly in neuroinflammatory and CNS contexts. Note: While the user query specifies the hydrochloride salt, the dihydrobromide form is the industry-standard stable salt for research; this guide addresses the active moiety applicable to both, with specific handling notes for salt forms.

Pharmacological Profile & Selectivity Data[2][3][4][5][6][7][8][9]

The utility of Immethridine lies in its ability to saturate H3 receptors at nanomolar concentrations without engaging H4 receptors, a common liability of earlier compounds like R-(-)-

Table 1: Binding Affinity and Functional Potency

| Parameter | Receptor Target | Value | Context |

| Affinity ( | Human H3R | 9.07 ( | High Affinity Binding |

| Affinity ( | Human H4R | 6.61 ( | Low Affinity Binding |

| Selectivity Ratio | H3 vs H4 | ~300-fold | Primary Selectivity Window |

| Affinity ( | H1 / H2 | Negligible | No binding detected up to 10 µM |

| Potency ( | Human H3R | 9.74 | GTP |

| Efficacy | Human H3R | Full Agonist | Comparable to Histamine |

Data Source: Kitbunnadaj et al., J. Med.[2] Chem. 2004.[2] [1]

Mechanistic Implication

At a working concentration of 10–50 nM , Immethridine achieves >90% occupancy of H3R while occupying <5% of H4R. This concentration window is the "Goldilocks zone" for distinguishing H3-mediated neuroprotection or autoreceptor inhibition from H4-mediated chemotaxis in immune cells.

Mechanism of Action: H3R Signaling Cascade

Immethridine acts as a full agonist at the H3R, a G-protein-coupled receptor (GPCR) predominantly coupled to the

Diagram 1: Immethridine-Induced H3R Signaling Pathway

Caption: H3R activation by Immethridine triggers

Experimental Protocols for Selectivity Validation

To scientifically validate Immethridine's selectivity in your specific cellular model, you must employ a Self-Validating Protocol using specific antagonists. Relying solely on the agonist is insufficient due to potential system bias (e.g., overexpression of H4R).

Protocol A: Competitive Radioligand Binding (Affinity Verification)

Objective: Confirm

-

Preparation: Harvest HEK-293 cells stably expressing human H3R or H4R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Ligand: Use

-N-methylhistamine ( -

Displacement: Incubate membrane aliquots (20 µg protein) with 2 nM

-N-methylhistamine and increasing concentrations of Immethridine ( -

Incubation: 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Plot % specific binding vs. Log[Immethridine]. Calculate

and convert to-

Validation Check: The H3R curve should shift left (

nM) compared to the H4R curve (

-

Protocol B: Functional Selectivity ([35S]GTP S Assay)

Objective: Measure receptor activation potency (

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM

, 10 µM GDP, pH 7.4. -

Incubation: Mix membranes (10 µg) with Immethridine (varying conc.) and 0.2 nM

. -

Time: Incubate for 90 min at 30°C.

-

Measurement: Filter and count radioactivity.

-

Selectivity Control (Crucial):

-

Run a parallel arm with Ciproxifan (100 nM, H3 antagonist). Result: Should abolish Immethridine signal.

-

Run a parallel arm with JNJ-7777120 (100 nM, H4 antagonist). Result: Should NOT affect Immethridine signal if the response is truly H3-mediated.

-

Diagram 2: Experimental Logic Flow for Selectivity Confirmation

Caption: Logic flow to distinguish H3 vs H4 activity using specific antagonists alongside Immethridine.

Applications in Research

Neuroinflammation & EAE

Immethridine is extensively used in Experimental Autoimmune Encephalomyelitis (EAE) models. Research indicates that H3R activation by Immethridine on dendritic cells inhibits the expression of co-stimulatory molecules (CD80, CD86) and suppresses Th1/Th17 differentiation.

-

Key Insight: The selectivity is vital here because H4R activation on immune cells often promotes inflammation (chemotaxis). Using a non-selective agonist (like Histamine) would produce confounding results.

Gastric Protection

Immethridine has demonstrated protective effects against HCl-induced gastric lesions via a central nervous system mechanism. This effect is reversed by H3 antagonists but not H4 antagonists, confirming the receptor specificity in vivo.

References

-

Kitbunnadaj, R., et al. (2004).[2] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[2] Journal of Medicinal Chemistry, 47(10), 2414–2417.

-

Shi, Y., et al. (2017).[3][4] "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[5][4] Oncotarget, 8(44), 76653–76665.

-

Coruzzi, G., et al. (2011). "Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach."[2] European Journal of Pharmacology, 669(1-3), 121-127.[2]

-

Tocris Bioscience. "Immethridine dihydrobromide Product Information."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. (PDF) Immethridine, Histamine H3-Receptor (H3R) Agonist, [research.amanote.com]

- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Immethridine hydrochloride

An In-Depth Technical Guide to the Biological Activity of Immethridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Immethridine, a pivotal pharmacological tool in histamine research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and functional consequences of Immethridine activity, supported by detailed experimental protocols and quantitative data.

Introduction: The Significance of Immethridine in Histamine H3 Receptor Research

Immethridine is a potent and highly selective synthetic organic agonist for the histamine H3 receptor (H3R).[1] Structurally, it features an imidazole ring, characteristic of many histamine receptor ligands, linked to a pyridine ring.[2][3] Its high affinity and exceptional selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the H3R, distinguishing its functions from those of the H1, H2, and H4 receptors.[4]

The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons to inhibit the synthesis and release of histamine.[5][6] It also functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as dopamine, acetylcholine, norepinephrine, and serotonin.[5] This central role in neurotransmission positions the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders, and Immethridine is instrumental in probing these functions.[5][7]

| Property | Value | Source |

| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)pyridine | |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Receptor Target | Histamine H3 Receptor (H3R) | [8] |

| Function | Agonist | [3] |

Core Mechanism of Action and Receptor Selectivity

Immethridine's biological activity is defined by its potent and selective agonism at the H3R. It binds to the receptor with high affinity, initiating a cascade of intracellular signaling events.

Quantitative Receptor Binding and Functional Potency

The efficacy of Immethridine is quantified by its binding affinity (Ki) and its functional potency (EC50 or pEC50). It demonstrates nanomolar affinity for the H3R and is markedly selective over other histamine receptor subtypes.

| Parameter | Value | Species/System | Source |

| pKi (H3R) | 9.07 | Human | [3] |

| Ki (H3R) | 0.85 nM | - | [8] |

| pEC50 (H3R) | 9.74 | Human | [3] |

| EC50 (H3R) | 0.18 nM | SK-N-MC cells | [8] |

| Ki (H4R) | 245 nM | - | [8] |

| Selectivity | ~300-fold over H4R | Human | [4] |

| H1 & H2 Binding | No binding up to 10 µM | - | [9] |

Causality Insight: The high selectivity of Immethridine is crucial for experimental integrity. It ensures that observed biological effects can be confidently attributed to H3R activation, avoiding the confounding variables of off-target interactions with H1, H2, or even the closely related H4 receptor. This precision is fundamental for validating the H3R as a drug target.

Intracellular Signaling Pathways Activated by Immethridine

As a Gi/o-coupled receptor, H3R activation by Immethridine triggers several key downstream signaling pathways that collectively mediate its biological effects.

Inhibition of Adenylyl Cyclase (Canonical Pathway)

Modulation of MAP Kinase (ERK) and PI3K/Akt Pathways

Beyond the canonical pathway, Immethridine-induced H3R activation also stimulates the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[7][10] The activation of ERK1/2 is complex and can be dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the epidermal growth factor receptor (EGFR).[7] The PI3K/Akt pathway activation leads to the phosphorylation and inactivation of the pro-apoptotic protein GSK-3β, suggesting a role in cell survival and neuroprotection.[10]

Immunomodulatory Signaling via NF-κB

In immune cells, such as dendritic cells (DCs), Immethridine has been shown to exert profound effects by modulating the Nuclear Factor-kappa B (NF-κB) pathway. Specifically, it can inhibit the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of inflammatory gene transcription.[9][12] This action appears to be linked to the downregulation of Toll-like receptor 4 (TLR4) and its co-receptor CD14.[9]

Functional Biological Activities: From Bench to In Vivo Models

The signaling cascades initiated by Immethridine translate into significant, measurable biological activities, most notably in the CNS and the immune system.

Neurotransmission and CNS Effects

By activating presynaptic H3 autoreceptors, Immethridine effectively reduces the release of histamine in the brain.[6] This histaminergic brake has been shown to decrease wakefulness and promote sleep in animal models. Furthermore, its ability to activate the ERK1/2 pathway may confer neuroprotective effects under conditions of cellular stress, such as oxygen and glucose deprivation.[7]

Immunomodulation in Autoimmune Disease Models

A compelling demonstration of Immethridine's activity is seen in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis.[12] In this context, Immethridine treatment alleviates disease severity by inhibiting the function of dendritic cells (DCs).[9]

Key Immunomodulatory Effects in EAE Model:

-

Inhibition of DC Maturation: Immethridine down-regulates the expression of crucial co-stimulatory molecules CD40 and CD86 on DCs, impairing their ability to activate T cells.[9][12]

-

Reduced Antigen Presentation: The antigen-presenting capacity of DCs is significantly reduced following Immethridine treatment.[9][12]

-

Suppression of Pro-inflammatory Cytokines: It inhibits the secretion of Th1 and Th17-polarizing cytokines, including IL-6, IL-12, and TGF-β, from DCs.[9]

-

Inhibition of Th1/Th17 Differentiation: Consequently, Immethridine-treated DCs are less effective at inducing the differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 cells.[9][12]

Experimental Protocols for Assessing Biological Activity

To ensure reproducibility and scientific rigor, the following protocols are provided as a self-validating framework for investigating the biological activity of Immethridine.

Protocol 5.1: In Vitro Dendritic Cell Function Assay

This workflow assesses the direct immunomodulatory effect of Immethridine on bone marrow-derived dendritic cells (BMDCs).

Methodology:

-

BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture cells for 6-8 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL).

-

Cell Treatment: Plate the generated BMDCs and treat with Immethridine (e.g., 1 µM) for 1-2 hours before stimulating with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce maturation.[9]

-

Flow Cytometry for Surface Markers: After 12-24 hours of stimulation, harvest cells. Stain with fluorescently-labeled antibodies against CD11c, CD40, and CD86. Analyze via flow cytometry to quantify the expression of maturation markers on the CD11c+ DC population.[9]

-

Cytokine Analysis (ELISA): Collect culture supernatants after 24 hours. Use commercial ELISA kits to measure the concentration of key cytokines such as IL-12, IL-6, and TNF-α.[9]

-

T Cell Co-culture (MLR): Co-culture the treated DCs with naïve CD4+ T cells isolated from a different mouse strain (allogeneic). After 72 hours, assess T cell proliferation using an MTT assay or by measuring IFN-γ (for Th1) and IL-17A (for Th17) production via intracellular staining and flow cytometry.[9]

-

Western Blot for Signaling: For mechanistic insight, lyse the treated DCs at early time points (e.g., 15-60 min post-LPS stimulation). Perform SDS-PAGE and Western blotting using antibodies against total and phosphorylated NF-κB p65 to assess pathway activation.[9]

Protocol 5.2: In Vivo Evaluation in EAE Mouse Model

This protocol outlines the use of Immethridine in a therapeutic setting to validate its in vivo efficacy.

Methodology:

-

EAE Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA). Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate disease development.[9]

-

Treatment Regimen: Begin treatment at the onset of clinical signs (approx. day 8-10). Administer Immethridine (e.g., 15 mg/kg) or a vehicle control (e.g., PBS) via intraperitoneal (i.p.) injection every other day.[9]

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized 0-5 scoring system.

-

Histopathology: At the peak of the disease (e.g., day 21), perfuse mice and harvest spinal cords. Fix in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize inflammatory infiltrates and Luxol Fast Blue (LFB) staining to assess demyelination.[9]

-

Ex Vivo Splenocyte Analysis: At sacrifice, prepare single-cell suspensions from the spleens. Restimulate splenocytes in vitro with MOG35-55 peptide. Analyze T cell proliferation (MTT assay) and perform intracellular cytokine staining for IFN-γ (Th1) and IL-17A (Th17) followed by flow cytometry.[9]

Conclusion and Future Directions

Immethridine hydrochloride is a cornerstone pharmacological agent for dissecting the function of the histamine H3 receptor. Its high potency and selectivity have enabled precise investigations into H3R-mediated signaling in both the central nervous and immune systems. The detailed mechanisms, particularly its ability to suppress dendritic cell function via the NF-κB pathway, highlight its potential as a lead compound or tool for developing therapeutics for autoimmune diseases like multiple sclerosis. Future research should continue to explore the neuroprotective roles of H3R agonism and further delineate the complex cross-talk between H3R signaling and other neurotransmitter and immune pathways.

References

-

Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43):75038-75049. [Link]

-

Bio-Techne. (n.d.). Immethridine dihydrobromide | Histamine H3 Receptors. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Histamine Dihydrochloride? Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

-

Lin JS, et al. (2011). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Pharmacol Res, 63(3):233-41. [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

-

Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

-

Ratajczak-Wrona W, et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. [Link]

-

AdooQ Bioscience. (n.d.). Immethridine hydrobromide | histamine H3 receptor agonist. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). immethridine | Ligand page. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

-

Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 135(4), 737-748. [Link]

-

Wikipedia. (n.d.). Immethridine. Retrieved from [Link]

-

Kitbunnadaj R, et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. [Link]

-

Smits, G., et al. (2020). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 63(1), 383-394. [Link]

-

Rivas, B., et al. (2023). The histamine H3 receptor modulates dopamine D2 receptor-dependent signaling pathways and mouse behaviors. Journal of Neurochemistry, 165(3), 325-339. [Link]

Sources

- 1. Immethridine - Wikipedia [en.wikipedia.org]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Immethridine Hydrochloride Signaling Pathways

Abstract

Immethridine hydrochloride stands as a paramount tool for researchers investigating the histamine H3 receptor (H3R), a critical G protein-coupled receptor (GPCR) implicated in a myriad of neurological and immunological processes. As a potent and highly selective H3R agonist, immethridine provides a precise means to dissect the intricate signaling cascades initiated by H3R activation.[1][2] This technical guide offers an in-depth exploration of the core signaling pathways modulated by immethridine, designed for researchers, scientists, and drug development professionals. We will delve into the canonical Gi/o-mediated pathways, explore alternative signaling routes, and provide validated, step-by-step experimental protocols to empower your research. Our focus remains on the causality behind experimental choices, ensuring a robust and reproducible understanding of immethridine's mechanism of action.

Introduction: The Significance of Immethridine in H3 Receptor Research

The histamine H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[3] This strategic positioning allows the H3R to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, the H3R has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.

Immethridine is a highly selective and potent agonist for the H3 receptor.[1][4] Its utility in research is underscored by its high affinity for the H3R and its substantial selectivity over other histamine receptor subtypes (H1, H2, and H4).[1][4] This specificity makes immethridine an invaluable pharmacological tool for elucidating the physiological and pathological roles of the H3R and for screening novel H3R-targeting compounds.

The Canonical Signaling Pathway: Gi/o-Mediated Inhibition of Adenylyl Cyclase

The primary signaling mechanism initiated by immethridine binding to the H3R is through the activation of the Gi/o family of heterotrimeric G proteins.[5][6] This canonical pathway is central to the inhibitory effects of H3R activation on neuronal activity.

Upon agonist binding, the H3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components then engage with downstream effectors to propagate the signal.

The most well-characterized downstream effect of H3R activation is the inhibition of adenylyl cyclase (AC).[5] The activated Gαi/o subunit directly binds to and inhibits the activity of AC, the enzyme responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has several important consequences, including the reduced activation of protein kinase A (PKA) and, subsequently, the modulation of cAMP-response element-binding protein (CREB)-mediated gene transcription.[7]

Alternative Signaling Cascades

Beyond the canonical Gi/o-cAMP axis, H3R activation by immethridine can trigger other important signaling events.

Modulation of Ion Channels

The dissociated Gβγ subunits from the activated Gi/o protein can directly interact with and modulate the activity of various ion channels. A key effect is the inhibition of N-type voltage-gated calcium channels.[6] This action reduces calcium influx into the presynaptic terminal, a critical step for neurotransmitter vesicle fusion and release. This mechanism is a major contributor to the H3R's role as an inhibitory autoreceptor and heteroreceptor.

Mitogen-Activated Protein Kinase (MAPK) Pathway

There is growing evidence for the involvement of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway in H3R signaling.[7] The activation of this pathway is generally associated with cell proliferation, differentiation, and survival.[8] While the precise mechanism of H3R-mediated ERK activation is still under investigation, it is thought to involve Gβγ-dependent signaling cascades that can include Src kinase and matrix metalloproteinases. However, it is important to note that the effect of immethridine on ERK phosphorylation can be cell-type specific, with some studies reporting inhibition of this pathway.[4][9]

NF-κB Signaling

Recent studies have also implicated H3R activation in the modulation of the NF-κB signaling pathway. In dendritic cells, immethridine has been shown to inhibit the phosphorylation of NF-κB p65, a key event in the activation of this pro-inflammatory signaling cascade.[4][9] This suggests a potential role for H3R agonists in modulating immune responses.

Experimental Protocols for Studying Immethridine Signaling

To robustly characterize the signaling pathways activated by immethridine, a combination of biochemical and cell-based assays is essential.

Radioligand Binding Assay for H3 Receptor Occupancy

This assay is fundamental for determining the affinity of immethridine for the H3 receptor and for quantifying receptor expression levels in various tissues and cell lines.[10][11]

Principle: This is a competitive binding assay where a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) competes with unlabeled immethridine for binding to the H3R in cell membrane preparations.[10][12] The amount of radioactivity bound to the membranes is inversely proportional to the concentration of immethridine.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the H3R in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of immethridine.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the immethridine concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

cAMP Accumulation Assay

This functional assay directly measures the consequence of Gi/o protein activation by immethridine.

Principle: Since H3R activation inhibits adenylyl cyclase, a pre-stimulation with an AC activator like forskolin is required to generate a measurable cAMP signal.[13][14] The inhibitory effect of immethridine is then quantified as a reduction in the forskolin-stimulated cAMP levels.

Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the H3R to an appropriate confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Stimulation: Treat the cells with varying concentrations of immethridine in the presence of a fixed concentration of forskolin.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[13][15][16]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the immethridine concentration to determine the EC50 for the inhibitory effect.

Western Blotting for Phospho-ERK1/2

This technique is used to assess the activation state of the MAPK/ERK pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. To assess ERK activation, an antibody specific for the phosphorylated (active) form of ERK1/2 is used.[17][18] The signal is then normalized to the total amount of ERK1/2 protein.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with immethridine for various time points and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against phospho-ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane of the phospho-ERK1/2 antibodies and re-probe with an antibody against total ERK1/2 for normalization.

-

Densitometry: Quantify the band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2.

Data Summary and Interpretation

| Assay | Parameter Measured | Expected Outcome with Immethridine | Typical Values |

| Radioligand Binding | Ki (inhibition constant) | High affinity binding | pKi ~9.07 |

| cAMP Accumulation | EC50 (half maximal effective concentration) | Inhibition of forskolin-stimulated cAMP | pEC50 ~9.74 |

| Western Blot (p-ERK) | Fold change in p-ERK/total ERK ratio | Cell-type dependent (activation or inhibition) | Varies |

Conclusion

Immethridine hydrochloride is an indispensable tool for dissecting the complex signaling networks governed by the histamine H3 receptor. A thorough understanding of its engagement with the canonical Gi/o-cAMP pathway, as well as its modulation of alternative cascades such as the MAPK/ERK and NF-κB pathways, is crucial for advancing our knowledge of H3R biology and its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to confidently investigate the multifaceted signaling of immethridine.

References

-

Shi, Y., Li, Z., Chen, R., Zhang, J., Hu, X., He, C., Su, Q., Ma, H., Ren, H., Qian, M., Cui, S., & Jiang, W. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(48), 84469–84482. [Link]

-

ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Immethridine hydrobromide. Retrieved from [Link]

-

Morisset, S., Rouleau, A., Ligneau, X., Gbahou, F., Tardivel-Lacombe, J., Gages, F., & Schwartz, J. C. (2000). The histamine autoreceptor is a short isoform of the H3 receptor. Molecular pharmacology, 58(5), 1059–1065. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Histamine Dihydrochloride? Retrieved from [Link]

-

Shi, Y., Li, Z., Chen, R., Zhang, J., Hu, X., He, C., Su, Q., Ma, H., Ren, H., Qian, M., Cui, S., & Jiang, W. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(48), 84469–84482. [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

-

Bons, A., Kleist, A. J., G. T. M. G. van der Heiden, M., & Leurs, R. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1731–1739. [Link]

-

Amanote Research. (n.d.). Immethridine, Histamine H3-Receptor (H3R) Agonist, Alleviated Experimental Autoimmune Encephalomyelitis via Inhibiting the Function of Dendritic Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

-

Janicot, M., Scaramellini, C., & Lohse, M. J. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR protocols, 3(4), 101788. [Link]

-

ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). Retrieved from [Link]

-

Fox, G. B., Pan, J. B., Radek, R. J., Bennani, Y. L., Esbenshade, T. A., & Hancock, A. A. (2008). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British journal of pharmacology, 154(6), 1255–1266. [Link]

-

Kamal, M., & Jockers, R. (2009). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 552, 195–204. [Link]

-

Fushimi, M., Ostrom, R. S., & Buck, J. (2021). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. STAR protocols, 2(4), 100913. [Link]

-

Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC pharmacology, 8, 9. [Link]

-

Wang, C., Liu, Y., & Wu, L. P. (2022). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Viruses, 14(11), 2378. [Link]

-

Nordemann, U. (2012). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

-

Schihada, H., & G. K. Hubner. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]

-

Som, I., & Das, S. (2019). Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer. Toxicology reports, 6, 1294–1302. [Link]

-

ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... Retrieved from [Link]

-

Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's archives of pharmacology, 384(4-5), 373–382. [Link]

-

ResearchGate. (2015, December 24). Activation and Inhibition of Adenylyl Cyclase Isoforms by Forskolin Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway diagram of the mechanism of histamine inhibition of ERK.... Retrieved from [Link]

-

Anichtchik, O. V., Peitsaro, N., & Panula, P. (2006). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. British journal of pharmacology, 147(4), 373–381. [Link]

-

Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 369. [Link]

-

Dove, S., & Seifert, R. (2015). Inhibitors of Membranous Adenylyl Cyclases. The AAPS journal, 17(2), 263–275. [Link]

-

ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot ?. Retrieved from [Link]

-

ResearchGate. (2025, November 13). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

-

JoVE. (2023, March 1). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery | Protocol Preview. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine autoreceptor is a short isoform of the H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 20. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

In Vivo Effects of Immethridine Hydrochloride: A Technical Guide

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a class of highly potent and selective histamine H3 receptor (H3R) agonists .[1][2][3][4][5][6] Unlike the more commonly discussed H3 antagonists/inverse agonists (e.g., Pitolisant) used for wakefulness, Immethridine activates the receptor to inhibit the synthesis and release of histamine and other neurotransmitters.

This guide details the in vivo utility of Immethridine, specifically its hydrochloride/hydrobromide salts, as a precision tool for dissecting H3R-mediated signaling in neuroinflammation, gastric mucosal defense, and cardiorenal protection. Its high selectivity (>300-fold over H4R) makes it the gold standard for differentiating H3R-specific effects from H4R-mediated immunomodulation.

Chemical & Pharmacological Profile

Structural Identity

Immethridine is a pyridine analog of the H3 agonist immepip.[4][6] The replacement of the piperidine ring with a pyridine ring confers structural rigidity and enhanced selectivity.

-

IUPAC Name: 4-(1H-imidazol-4-ylmethyl)pyridine

-

Common Salt Forms: Dihydrobromide (CAS: 699020-93-4); Hydrochloride (custom synthesis often required for specific solubility profiles).

-

Molecular Mechanism: Full Agonist at H3R.[6]

Receptor Binding & Selectivity

Immethridine is defined by its ability to discriminate between the closely related H3 and H4 receptors, a common pitfall with older ligands like histamine itself.

| Receptor Target | Affinity ( | Functional Potency ( | Selectivity Ratio |

| Histamine H3 (Human) | 0.85 nM | 0.18 nM | Primary Target |

| Histamine H4 (Human) | 245 nM | > 1000 nM | >300-fold vs H3 |

| Histamine H1 | > 10,000 nM | N/A | Negligible |

| Histamine H2 | > 10,000 nM | N/A | Negligible |

Signaling Pathway

Activation of H3R by Immethridine triggers the

Figure 1: Signal transduction pathway of Immethridine at the H3 Receptor. Note the critical inhibition of Adenylyl Cyclase and Calcium influx leading to suppression of release.

In Vivo Physiological Effects[3][7][8]

Gastrointestinal Protection (Gastric Lesion Model)

Contrary to H2 antagonists (e.g., Ranitidine) which block acid secretion directly, Immethridine exerts a cytoprotective effect via the central and peripheral nervous systems.

-

Mechanism: Activation of H3 receptors reduces cholinergic tone and modulates gastric mucosal blood flow.

-

Effect: Significant reduction (up to 66%) in HCl-induced gastric lesions.[7]

-

Dosing: 30 mg/kg (s.c.) is the standard effective dose in rats.

CNS & Neuroinflammation (EAE Model)

Immethridine has shown promise in Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis.[8]

-

Mechanism: It targets H3Rs on Dendritic Cells (DCs), inhibiting their maturation and antigen-presenting ability.[5] This suppresses the differentiation of pathogenic Th1 and Th17 cells.

-

Outcome: Reduced clinical scores in EAE mice; preservation of blood-brain barrier integrity.

-

Sedation: As an H3 agonist, Immethridine decreases histamine release in the tuberomammillary nucleus (TMN), promoting sleep and reducing locomotor activity. This is a critical control variable in behavioral studies.

Cardiorenal Syndrome

Recent studies (Fukamizu et al.) highlight a novel role in organ protection.

-

Effect: Prevents cardiac hypertrophy and renal fibrosis in Angiotensin II/Salt-loaded models.

-

Pathway: Modulation of anti-inflammatory gene expression profiles via H3R activation.[9][10]

Experimental Protocols

Preparation and Handling

-

Solubility: Immethridine salts are soluble in water or saline.

-

Vehicle: 0.9% Saline is preferred for in vivo injection.

-

Stability: Fresh preparation is recommended. Store stock powder at -20°C, desiccated.

Protocol A: Assessment of Gastric Gastroprotection

Objective: Measure the protective effect against ethanol or HCl-induced ulcers.

-

Animals: Male Wistar rats (200–250 g), fasted for 24 hours.

-

Pre-treatment: Administer Immethridine (10, 30 mg/kg, s.c.) 30 minutes prior to injury induction.

-

Induction: Administer 1 mL of 0.6N HCl or absolute ethanol orally via gavage.

-

Termination: Euthanize animals 60 minutes post-induction.

-

Quantification: Remove stomach, open along greater curvature, and photograph. Measure lesion area (

) using ImageJ software. -

Validation: Use A-331440 (H3 antagonist) in a separate group to block the effect, confirming H3 specificity.

Protocol B: EAE Induction and Treatment

Objective: Evaluate immunomodulation in neuroinflammation.

Figure 2: Workflow for testing Immethridine in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Step-by-Step:

-

Induction: Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

-

Co-factor: Inject Pertussis Toxin (PTX) i.p. on Day 0 and Day 2.

-

Treatment: Administer Immethridine (15 mg/kg, i.p.) daily.

-

Prophylactic: Start Day 0.

-

Therapeutic:[5] Start at disease onset (approx. Day 9-11).

-

-

Readout: Score paralysis daily (0 = normal, 5 = moribund). Harvest spinal cords for H&E staining (inflammation) and Luxol Fast Blue (demyelination).

Safety & Toxicology Notes

-

Sedation: High doses (>30 mg/kg) induce significant sedation and hypothermia in rodents due to suppression of central histaminergic tone. This must be distinguished from "sickness behavior" in disease models.

-

Dipsogenia: H3 agonists can inhibit water intake; monitor hydration status in metabolic studies.

-

Contraindications: Do not use in combination with H3 antagonists (e.g., Thioperamide, Ciproxifan) unless for mechanistic blocking studies.

References

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist.[3][4] Journal of Medicinal Chemistry, 47(10), 2414-2417.[3]

-

Coruzzi, G., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach.[7] European Journal of Pharmacology, 669(1-3), 121-127.

-

Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038-75049.[1]

-

Fukamizu, A., et al. (2020). Histamine receptor agonist alleviates severe cardiorenal damages by eliciting anti-inflammatory programming. Proceedings of the National Academy of Sciences (PNAS).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Histamine: an unexpected defender against heart and kidney damage | EurekAlert! [eurekalert.org]

Immethridine: A Technical Monograph on CNS Modulation and Neuroimmunology

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a high-precision pharmacological probe in the class of histamine H3 receptor (H3R) agonists .[1][2][3][4] Unlike non-selective histamine ligands, Immethridine exhibits nanomolar affinity (

While H3R antagonists (e.g., Pitolisant) are widely explored for wakefulness and cognition, Immethridine (an agonist) serves a distinct and critical role: it acts as a "brake" on histaminergic signaling and downstream neurotransmitter release. Its most significant translational application lies in neuroimmunology , specifically in the attenuation of Experimental Autoimmune Encephalomyelitis (EAE) , a model for Multiple Sclerosis (MS). By modulating dendritic cell (DC) function and suppressing pathogenic Th1/Th17 responses, Immethridine bridges the gap between neurotransmission and immune tolerance within the Central Nervous System (CNS).

Pharmacology & Mechanism of Action[3][5][6]

Receptor Selectivity & Binding Profile

Immethridine functions as a full agonist at the H3 receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS.

-

Target : Histamine H3 Receptor (H3R).[1][2][4][5][6][7][8][9]

-

Affinity :

(approx.[2][4] 0.85 nM).[1] -

Selectivity :

-

vs. H4R : >300-fold selectivity (

nM). -

vs. H1/H2 : No significant binding at concentrations up to 10

M.

-

-

Key Chemical Feature : Replacement of the piperidine ring (found in Immepip) with a rigid pyridine ring enhances stability and CNS penetration.

Signal Transduction Pathways

Upon binding to the H3 receptor, Immethridine triggers two distinct signaling cascades depending on the cell type (Neuron vs. Dendritic Cell).

-

Neuronal Pathway (Canonical) :

-

Coupling to

proteins. -

Inhibition of Adenylyl Cyclase (AC).

-

Reduction of intracellular cAMP.

-

Result : Presynaptic inhibition of neurotransmitter release (Histamine, Acetylcholine, Norepinephrine).

-

-

Neuroimmunological Pathway (Dendritic Cells) :

Figure 1: Dual signaling mechanism of Immethridine in neurons (neurotransmission) and dendritic cells (immunomodulation).

CNS Effects & Therapeutic Applications[3][5][6][9][11][12][13]

Attenuation of Neuroinflammation (EAE/MS Model)

The primary therapeutic utility of Immethridine in current research is the treatment of Experimental Autoimmune Encephalomyelitis (EAE) .[3][10]

-

Mechanism : Immethridine targets H3Rs on Bone Marrow-Derived Dendritic Cells (BMDCs).

-

Effect : It prevents the maturation of DCs induced by LPS or autoantigens.

-

Outcome : Reduced infiltration of inflammatory T-cells (Th1 and Th17) into the CNS, leading to lower clinical disease scores and reduced demyelination.

Modulation of Neurotransmission

As an H3R agonist, Immethridine acts as a negative feedback regulator.

-

Autoreceptor Function : Inhibits the synthesis and release of histamine from histaminergic neurons in the tuberomammillary nucleus.

-

Heteroreceptor Function : Modulates the release of acetylcholine, dopamine, and norepinephrine in the cortex and striatum.

-

Physiological Impact : Unlike antagonists which promote wakefulness, agonists like Immethridine may induce sedation or reduce sympathetic outflow, although its primary value remains in its "quieting" of hyperactive neuro-immune loops.

Comparative Data: Immethridine vs. Other Ligands

| Compound | Class | Selectivity (H3 vs H4) | Primary Application |

| Immethridine | Agonist | >300-fold | Neuroinflammation (EAE), Gastric protection |

| Imetit | Agonist | Low (binds H4) | General H3/H4 research |

| Immepip | Agonist | Moderate | H3R functional assays |

| Pitolisant | Antagonist | High | Narcolepsy (Wakefulness) |

Experimental Protocols

In Vivo EAE Induction & Treatment Protocol

Objective: To assess the efficacy of Immethridine in reducing clinical symptoms of MS-like pathology.

Reagents :

-

MOG

peptide (Myelin Oligodendrocyte Glycoprotein).[10] -

Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin (PTX).

-

Immethridine Dihydrobromide (dissolved in saline).

Workflow :

-

Induction (Day 0) :

-

Emulsify MOG

in CFA (1:1 ratio). -

Inject 200

L emulsion subcutaneously (s.c.) into the flank of C57BL/6 mice. -

Inject PTX (200-400 ng) intraperitoneally (i.p.) immediately and again 48 hours later.

-

-

Treatment (Day 0 - Day 21) :

-

Group A (Control) : Vehicle (Saline) daily.

-

Group B (Experimental) : Immethridine (10 - 30 mg/kg, s.c. or i.p.) daily.

-

-

Scoring (Daily) :

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb paresis.

-

3: Hind limb paralysis.

-

4: Forelimb paralysis.

-

5: Moribund/Death.

-

-

Analysis (Day 21) :

-

Harvest spinal cord for H&E staining (inflammation) and Luxol Fast Blue (demyelination).

-

Isolate splenocytes to measure Th1 (IFN-

) and Th17 (IL-17) levels via Flow Cytometry.

-

In Vitro Dendritic Cell Maturation Assay

Objective: To validate the mechanism of DC inhibition.

-

Culture : Isolate bone marrow cells from mouse femur; culture in RPMI-1640 + GM-CSF (20 ng/mL) for 6 days to generate immature DCs.

-

Challenge : Treat cells with LPS (100 ng/mL) to induce maturation.

-

Intervention : Add Immethridine (10 nM - 1

M) 30 mins prior to LPS. -

Readout :

-

Flow Cytometry : Measure surface expression of CD40, CD80, CD86, and MHC-II.

-

Western Blot : Lyse cells and probe for p-NF-

B p65 vs. Total p65.

-

Figure 2: Experimental workflow for evaluating Immethridine in the EAE mouse model.

Safety & Handling Specifications

Chemical Stability :

-

Salt Forms : Immethridine is commonly supplied as Dihydrobromide or Dioxalate .

-

Dihydrobromide: Highly hygroscopic. Must be stored in a desiccator at -20°C.[2]

-

Dioxalate: Superior stability; non-hygroscopic. Preferred for long-term storage.

-

-

Solubility : Soluble in water (up to 100 mM) and DMSO.

-

Precautions : As a potent bioactive amine, avoid inhalation. Use standard PPE (gloves, mask) during weighing.

References

-

Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][4] Journal of Medicinal Chemistry, 47(10), 2414-2417.[1][4]

-

Shi, Y., et al. (2017). "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[5] Oncotarget, 8(43), 75038-75049.[5]

-

Adami, M., et al. (2010). "Histamine H3 receptors are involved in the protective effect of ghrelin against HCl-induced gastric damage in rats." Pharmacology, 86(5-6), 259-266.[1]

-

Cayman Chemical. "Immethridine (hydrobromide) Product Information." Cayman Chemical Datasheet.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. adooq.com [adooq.com]

- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histamine H3 Receptor Antagonist, Thioperamide, Improves Behavioral and Neuropathological Changes Associated with Subclinical Hypersensitivity to a Cow’s Milk Allergen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imetit Dihydrobromide and Thioperamide Medication in Cough Hypersensitivity Model—The Role of H3 Receptors [scirp.org]

- 10. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Immethridine-Mediated Modulation of Neurotransmitter Release

Executive Summary

Immethridine (Immethridine dihydrobromide) is a high-affinity, highly selective histamine H3 receptor (H3R) agonist.[1] Unlike non-selective histamine analogs, Immethridine exhibits a >300-fold selectivity for H3R over the H4 receptor and shows negligible binding to H1 or H2 receptors.[1][2]

This guide details the mechanistic role of Immethridine in presynaptic inhibition, specifically its utility in modulating the release of histamine, acetylcholine (ACh), and norepinephrine (NE). We analyze its signal transduction pathways, provide validated experimental protocols for assessing neurotransmitter release, and explore its downstream effects on neuro-immune interfaces, such as Experimental Autoimmune Encephalomyelitis (EAE).

Mechanistic Architecture: The H3R Signal Transduction Pathway

To understand how Immethridine modulates neurotransmitter release, one must first map the G-protein coupled receptor (GPCR) cascade it initiates. H3 receptors are predominantly presynaptic.[3] They function as autoreceptors (inhibiting histamine release) and heteroreceptors (inhibiting the release of other neurotransmitters).

Intracellular Signaling Cascade

Upon binding to the H3 receptor, Immethridine triggers a conformational change that activates the G

-

Adenylate Cyclase Inhibition: Reduction in cAMP levels, leading to decreased Protein Kinase A (PKA) activity.

-

MAPK Activation: Modulation of ERK pathways (though this is more relevant to long-term plasticity than immediate release).

-

Ion Channel Modulation (The Release Switch): Inhibition of voltage-gated Calcium channels (

,

The Result: Reduced presynaptic calcium influx prevents the fusion of neurotransmitter vesicles with the synaptic membrane, effectively "braking" exocytosis.

Visualization of Signaling Pathway

The following diagram illustrates the presynaptic inhibition mechanism triggered by Immethridine.

Figure 1: Immethridine-induced H3R signaling cascade resulting in the inhibition of presynaptic neurotransmitter exocytosis.

Comparative Pharmacological Profile

Immethridine is often compared to other H3 agonists like Imetit and Immepip. However, its selectivity profile makes it a superior tool for dissecting H3-specific effects without H4-mediated immune interference (up to 10

Table 1: Selectivity Profile of Immethridine

| Parameter | Value/Characteristic | Comparative Note |

| Target Receptor | Histamine H3 (H3R) | Agonist |

| Selectivity (vs H4) | > 300-fold | Superior to Histamine |

| Selectivity (vs H1/H2) | No binding (< 10 | Highly Specific |

| Primary Effect | Inhibition of NT release | Similar to Imetit/Immepip |

| Chemical Class | Imidazole derivative | Structural analog of histamine |

Validated Experimental Protocols

To rigorously assess the role of Immethridine in modulating neurotransmitter release, we utilize two primary methodologies: In Vitro Synaptosomal Release (high throughput) and In Vivo Microdialysis (physiologically relevant).

Protocol A: [3H]-Neurotransmitter Release from Synaptosomes

Objective: Quantify the inhibitory potency of Immethridine on electrically evoked neurotransmitter release.

Reagents:

-

Rat cerebral cortex synaptosomes.

-

[3H]-Histamine or [3H]-Noradrenaline.[4]

-

Krebs-Ringer buffer (oxygenated).

-

Immethridine dihydrobromide (1 nM – 10

M).

Workflow:

-

Loading: Incubate synaptosomes with tritiated neurotransmitter ([3H]-NT) for 30 min at 37°C to allow uptake.

-

Perfusion: Transfer synaptosomes to micro-chambers; superfuse with Krebs-Ringer buffer (

) to remove non-specific binding. -

Basal Release: Collect fractions (3 min intervals) to establish baseline efflux (

). -

Stimulation (S1): Apply electrical field stimulation (S1) or

depolarization (20 mM) without drug. -

Treatment: Switch perfusion buffer to include Immethridine (various concentrations) for 10 minutes.

-

Stimulation (S2): Apply identical stimulation (S2) in the presence of Immethridine.

-

Calculation: Determine the

ratio. A reduction in this ratio compared to control indicates presynaptic inhibition.

Validation Check: The effect must be reversible by adding Thioperamide (H3 antagonist). If Thioperamide does not reverse the Immethridine effect, the inhibition is non-specific.

Protocol B: In Vivo Microdialysis (Cortical Histamine)

Objective: Monitor real-time extracellular histamine levels in response to systemic or local Immethridine administration.

-

Stereotaxic Surgery: Implant a microdialysis guide cannula into the prefrontal cortex (PFC) of anesthetized rats. Allow 5-7 days recovery.

-

Probe Insertion: Insert a concentric dialysis probe (2 mm membrane length). Perfuse with artificial cerebrospinal fluid (aCSF) at

. -

Equilibration: Allow 2 hours of stabilization.

-

Sampling: Collect dialysate samples every 20 minutes.

-

Administration:

-

Systemic: Inject Immethridine (i.p., 5-10 mg/kg).[3]

-

Local: Perfuse Immethridine directly through the probe (Reverse Microdialysis) at 1-10

M.

-

-

Analysis: Quantify histamine using HPLC with fluorometric detection.

-

Expected Outcome: Immethridine should cause a dose-dependent decrease in extracellular histamine (approx. 40-60% reduction from baseline) due to autoreceptor activation.

Case Study: Neuro-Immune Modulation (EAE)

While the primary pharmacological role is neurotransmitter inhibition, Immethridine has shown significant efficacy in Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis. This highlights the "Heteroreceptor" function on immune cells or the neuro-immune interface.

Key Findings (Shi et al., 2017):

-

Mechanism: Immethridine inhibits Dendritic Cell (DC) maturation and antigen presentation.[1][5][6]

-

Pathway: Inhibition of NF-

B p65 phosphorylation (downstream of H3R activation in immune cells).[5] -

Outcome: Reduced T-cell differentiation (Th1/Th17) and alleviated EAE severity.[1][5]

This study is critical because it validates the selectivity of Immethridine in a complex in vivo system, proving it acts via H3R to modulate signaling pathways analogous to those in neurons (cAMP/PKA/NF-

EAE Experimental Workflow Visualization

Figure 2: Experimental workflow demonstrating Immethridine's therapeutic effect in EAE models via DC modulation.[1][2][5]

References

-

Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[2][5][6][7] Oncotarget, 8(43), 75038–75049.[2][5]

-

MedChemExpress. Immethridine dihydrobromide Product Datasheet. MedChemExpress.

-